molecular formula C24H47N5O7SSi B13714435 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide

Cat. No.: B13714435
M. Wt: 577.8 g/mol
InChI Key: HDNKWUXKGOKVCC-ONTIZHBOSA-N
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Description

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Preparation Methods

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Chemical Reactions Analysis

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Scientific Research Applications

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Mechanism of Action

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Properties

Molecular Formula

C24H47N5O7SSi

Molecular Weight

577.8 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide

InChI

InChI=1S/C24H47N5O7SSi/c1-4-34-38(35-5-2,36-6-3)17-9-12-26-23(31)27-14-16-33-15-13-25-21(30)11-8-7-10-20-22-19(18-37-20)28-24(32)29-22/h19-20,22H,4-18H2,1-3H3,(H,25,30)(H2,26,27,31)(H2,28,29,32)/t19-,20-,22-/m0/s1

InChI Key

HDNKWUXKGOKVCC-ONTIZHBOSA-N

Isomeric SMILES

CCO[Si](CCCNC(=O)NCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)(OCC)OCC

Canonical SMILES

CCO[Si](CCCNC(=O)NCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)(OCC)OCC

Origin of Product

United States

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